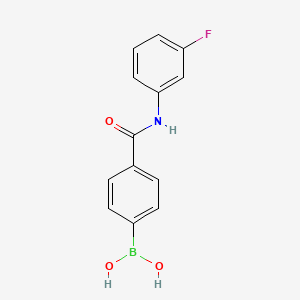
(4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid
Overview
Description
(4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid is an organic compound with the molecular formula C₁₃H₁₁BFNO₃ and a molecular weight of 259.04 g/mol It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a (3-fluorophenyl)carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid typically involves the reaction of 4-aminophenylboronic acid with 3-fluorobenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely involve the use of continuous flow reactors and automated purification systems to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
(4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Reduction: The carbonyl group in the (3-fluorophenyl)carbamoyl moiety can be reduced to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Oxidation: Boronic esters or anhydrides.
Reduction: Amines.
Substitution: Biaryl compounds or other substituted aromatic compounds.
Scientific Research Applications
(4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors, as boronic acids are known to inhibit serine proteases and other enzymes.
Industry: The compound can be used in the development of new materials, such as polymers and advanced materials with specific properties
Mechanism of Action
The mechanism of action of (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid is primarily related to its ability to interact with biological molecules through its boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful as enzyme inhibitors. The (3-fluorophenyl)carbamoyl group may enhance the compound’s binding affinity and specificity for certain molecular targets, such as enzymes involved in cancer or other diseases .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the (3-fluorophenyl)carbamoyl group, making it less specific in its interactions.
(4-Carbamoylphenyl)boronic acid: Lacks the fluorine substitution, which may affect its binding properties and reactivity.
(4-((3-Chlorophenyl)carbamoyl)phenyl)boronic acid: Similar structure but with a chlorine atom instead of fluorine, which may alter its chemical and biological properties
Uniqueness
(4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid is unique due to the presence of both the boronic acid group and the (3-fluorophenyl)carbamoyl moiety. This combination allows for specific interactions with biological targets and enhances its utility in various applications, particularly in medicinal chemistry and materials science .
Properties
IUPAC Name |
[4-[(3-fluorophenyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BFNO3/c15-11-2-1-3-12(8-11)16-13(17)9-4-6-10(7-5-9)14(18)19/h1-8,18-19H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYDMRNYGKMSDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660257 | |
| Record name | {4-[(3-Fluorophenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874288-05-8 | |
| Record name | {4-[(3-Fluorophenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


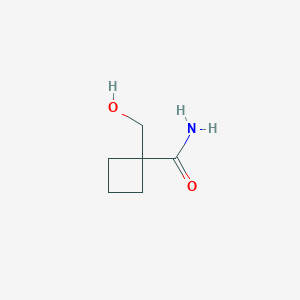
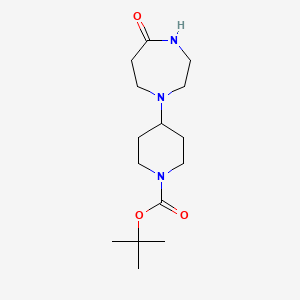
![[6-(benzyloxy)-1H-indol-1-yl]acetic acid](/img/structure/B1387851.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-(methylthio)-, methyl ester](/img/structure/B1387853.png)

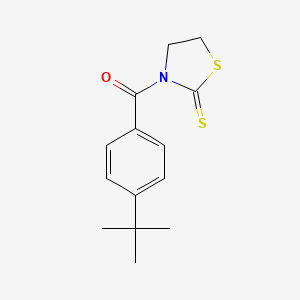
![2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1387857.png)
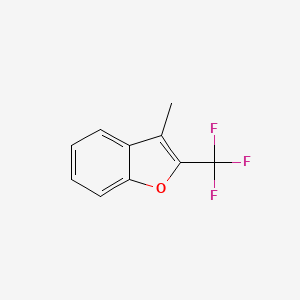
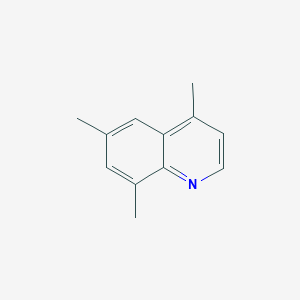
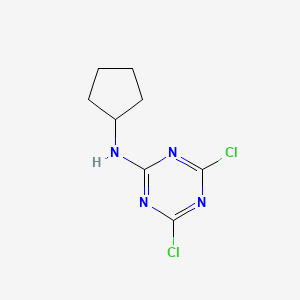
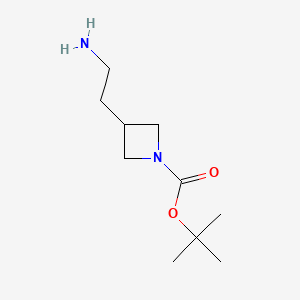
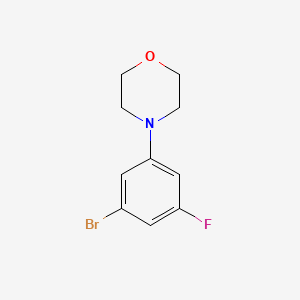
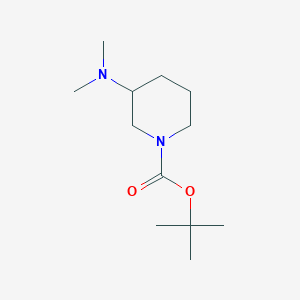
![6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1387870.png)
